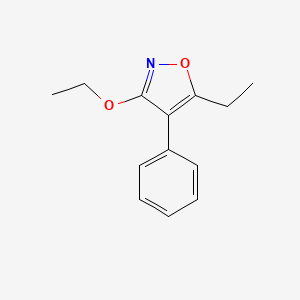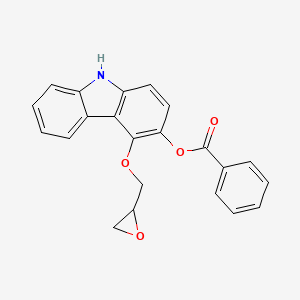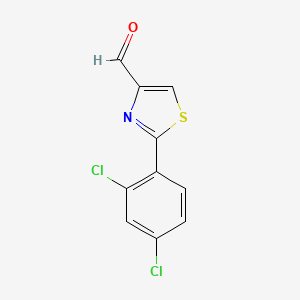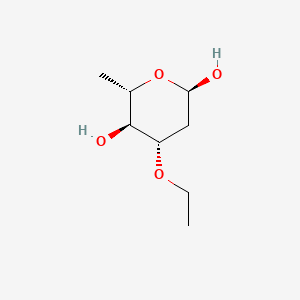
Formoterol beta-D-glucuronide
Descripción general
Descripción
Formoterol beta-D-glucuronide is a metabolite of formoterol, a long-acting beta2-adrenergic receptor agonist. Formoterol is commonly used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Formoterol beta-D-glucuronide typically involves the glucuronidation of formoterol. This process can be achieved using various glucuronidation agents, such as uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution at a physiological pH, with the reaction proceeding at moderate temperatures to ensure enzyme stability and activity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or mammalian cell cultures engineered to express the necessary glucuronosyltransferase enzymes. These systems can be optimized for high yield and purity of the glucuronide product through controlled fermentation processes and downstream purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Formoterol beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, formoterol. This reaction can occur under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Oxidation and Reduction: While the glucuronide itself is relatively stable, the parent compound formoterol can undergo oxidation and reduction reactions under specific conditions.
Major Products Formed:
Hydrolysis: Formoterol and glucuronic acid.
Oxidation: Oxidized derivatives of formoterol.
Reduction: Reduced derivatives of formoterol.
Aplicaciones Científicas De Investigación
Formoterol beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of formoterol in biological systems.
Toxicology: Assessed for its role in detoxification and elimination of formoterol.
Biomarker Development: Utilized as a biomarker for monitoring formoterol usage and compliance in clinical settings.
Drug Interaction Studies: Investigated for potential interactions with other drugs that may affect glucuronidation pathways.
Mecanismo De Acción
Formoterol beta-D-glucuronide itself does not exert pharmacological effects. Instead, it serves as a metabolite that facilitates the excretion of formoterol. The parent compound, formoterol, acts by binding to beta2-adrenergic receptors on bronchial smooth muscle cells, leading to muscle relaxation and bronchodilation. This action is mediated through the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of protein kinase A (PKA).
Comparación Con Compuestos Similares
Salbutamol beta-D-glucuronide: A metabolite of salbutamol, another beta2-adrenergic receptor agonist.
Terbutaline beta-D-glucuronide: A metabolite of terbutaline, also a beta2-adrenergic receptor agonist.
Comparison: Formoterol beta-D-glucuronide is unique in its longer duration of action compared to salbutamol and terbutaline glucuronides. This is attributed to the parent compound formoterol’s high affinity and selectivity for beta2-adrenergic receptors, as well as its ability to be retained in airway smooth muscle for extended periods. Additionally, formoterol has a rapid onset of action, making it effective for both acute relief and long-term management of asthma and COPD.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-18(29)15-5-8-19(17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,18,20-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,18+,20+,21+,22-,23+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNNYXWDVZXHPK-WUTHJAFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747808 | |
| Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615551-59-2 | |
| Record name | Formoterol beta-D-glucuronide, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615551592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMOTEROL .BETA.-D-GLUCURONIDE, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7S9S4PRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of formoterol affect its metabolism and excretion?
A: Formoterol, a beta2-adrenoceptor agonist, exists as two enantiomers: the active (R;R)-formoterol and the inactive (S;S)-formoterol. The provided research paper [] demonstrates that glucuronidation, a major metabolic pathway for formoterol in humans, exhibits stereoselectivity. Specifically, the study found that (S;S)-formoterol undergoes glucuronidation more rapidly in human liver microsomes compared to (R;R)-formoterol.
Q2: What are the implications of stereoselective metabolism of formoterol in clinical settings?
A: While the study [] doesn't directly address clinical outcomes, the finding that the active (R;R)-formoterol enantiomer is preferentially excreted unchanged suggests a potential for longer duration of action compared to the (S;S)-enantiomer. Further research is needed to determine if this difference in excretion translates to clinically relevant differences in efficacy or side effect profiles between the enantiomers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- (9CI)](/img/new.no-structure.jpg)

![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)





![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)
![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)

